molecular formula C10H19FN2O2 B3101947 tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate CAS No. 1405128-38-2

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Cat. No.: B3101947
CAS No.: 1405128-38-2
M. Wt: 218.27
InChI Key: ACHGEWOGBWGEEL-SFYZADRCSA-N
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Description

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a fluorine atom, and a piperidine ring

Scientific Research Applications

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl carbamate.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium carbonate, and catalysts such as palladium or copper complexes.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity .

Comparison with Similar Compounds

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate can be compared with similar compounds such as:

    tert-Butyl ((3S,5R)-5-hydroxypiperidin-3-yl)carbamate: This compound has a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.

    tert-Butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate: The presence of a methyl group instead of a fluorine atom alters the compound’s chemical properties and biological activity.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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